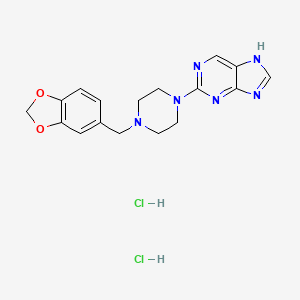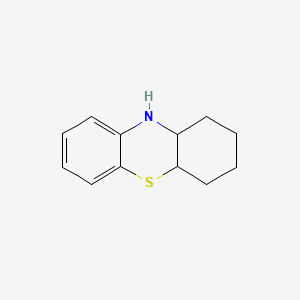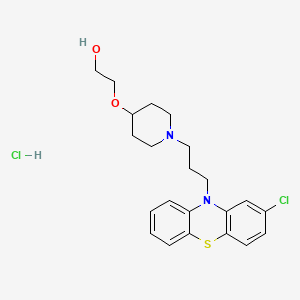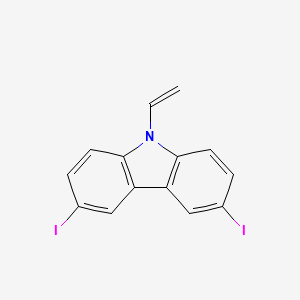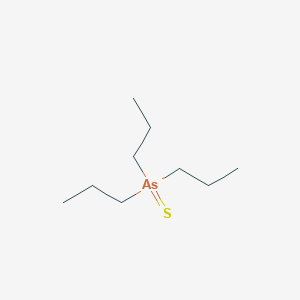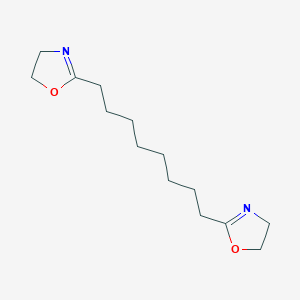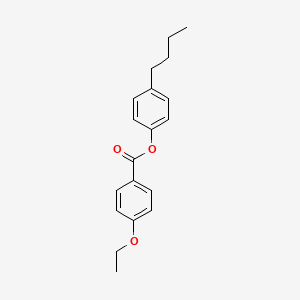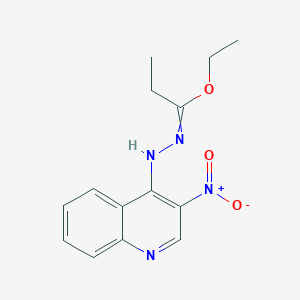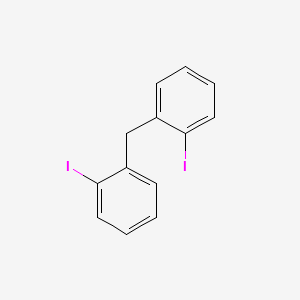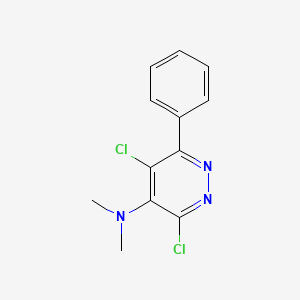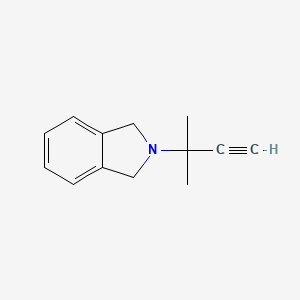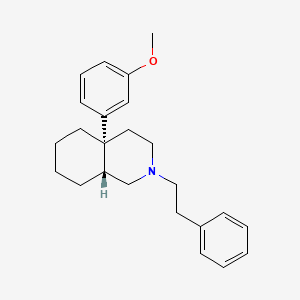
(4aR,8aR)-4a-(3-Methoxyphenyl)-2-(2-phenylethyl)decahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4aR,8aR)-4a-(3-Methoxyphenyl)-2-(2-phenylethyl)decahydroisoquinoline is a complex organic compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features a decahydroisoquinoline core with a 3-methoxyphenyl group and a 2-phenylethyl group attached to it. The stereochemistry of the compound is specified by the (4aR,8aR) configuration, indicating the spatial arrangement of atoms in the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aR)-4a-(3-Methoxyphenyl)-2-(2-phenylethyl)decahydroisoquinoline typically involves multi-step organic reactions. One common approach is the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization to form the isoquinoline ring system. The reaction conditions often include acidic catalysts and controlled temperatures to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient catalysts, high-yield reaction conditions, and purification techniques such as crystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
(4aR,8aR)-4a-(3-Methoxyphenyl)-2-(2-phenylethyl)decahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or reduce double bonds within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce new functional groups such as halogens, alkyl groups, or nitro groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4aR,8aR)-4a-(3-Methoxyphenyl)-2-(2-phenylethyl)decahydroisoquinoline can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may have potential applications as a pharmacophore, a part of a molecule responsible for its biological activity. It could be investigated for its potential therapeutic effects, such as acting on specific receptors or enzymes.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of (4aR,8aR)-4a-(3-Methoxyphenyl)-2-(2-phenylethyl)decahydroisoquinoline would depend on its specific interactions with molecular targets. These targets could include receptors, enzymes, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (4aR,8aR)-4a-(3-Methoxyphenyl)-2-(2-phenylethyl)decahydroisoquinoline include other isoquinoline derivatives such as:
- Tetrahydroisoquinoline
- 1,2,3,4-Tetrahydroisoquinoline
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the 3-methoxyphenyl and 2-phenylethyl groups. These structural features may confer unique biological activities and chemical reactivity compared to other isoquinoline derivatives.
Eigenschaften
CAS-Nummer |
51993-89-6 |
|---|---|
Molekularformel |
C24H31NO |
Molekulargewicht |
349.5 g/mol |
IUPAC-Name |
(4aR,8aR)-4a-(3-methoxyphenyl)-2-(2-phenylethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinoline |
InChI |
InChI=1S/C24H31NO/c1-26-23-12-7-11-21(18-23)24-14-6-5-10-22(24)19-25(17-15-24)16-13-20-8-3-2-4-9-20/h2-4,7-9,11-12,18,22H,5-6,10,13-17,19H2,1H3/t22-,24-/m0/s1 |
InChI-Schlüssel |
QTJVCDNDJFHYIR-UPVQGACJSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)[C@@]23CCCC[C@H]2CN(CC3)CCC4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC=CC(=C1)C23CCCCC2CN(CC3)CCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


